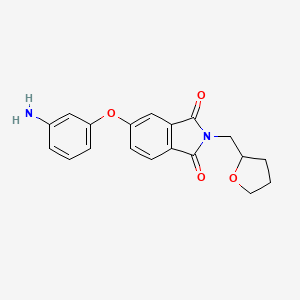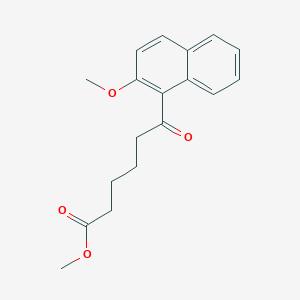
Methyl 2-methoxy-Imicro-oxo-1-naphthalenehexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is an organic compound with a complex structure that includes a naphthalene ring, a methoxy group, and a hexanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate typically involves multiple steps, starting from simpler organic molecules. One common method involves the esterification of 2-methoxy-1-naphthaldehyde with hexanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate may involve more efficient and scalable methods. This could include the use of continuous flow reactors and advanced catalytic systems to optimize yield and reduce production costs. The choice of solvents, temperature, and pressure conditions are carefully controlled to maximize efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-methoxy-1-naphthaldehyde or 2-methoxy-1-naphthoic acid.
Reduction: Formation of 2-methoxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate exerts its effects involves interactions with specific molecular targets. The methoxy and ester groups can participate in hydrogen bonding and hydrophobic interactions with proteins and enzymes, potentially altering their activity. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-methoxy-1-naphthoate
- Methyl 2-oxo-1-naphthalenehexanoate
- Methyl 2-methoxy-1-naphthylacetate
Uniqueness
Methyl 2-methoxy-epsilon-oxo-1-naphthalenehexanoate is unique due to the presence of both a methoxy group and a hexanoate ester on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased solubility in organic solvents and potential for diverse chemical reactivity.
Eigenschaften
CAS-Nummer |
190391-69-6 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
methyl 6-(2-methoxynaphthalen-1-yl)-6-oxohexanoate |
InChI |
InChI=1S/C18H20O4/c1-21-16-12-11-13-7-3-4-8-14(13)18(16)15(19)9-5-6-10-17(20)22-2/h3-4,7-8,11-12H,5-6,9-10H2,1-2H3 |
InChI-Schlüssel |
VIWOCMINMUBVTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=CC=CC=C2C=C1)C(=O)CCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


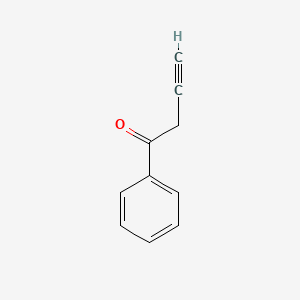
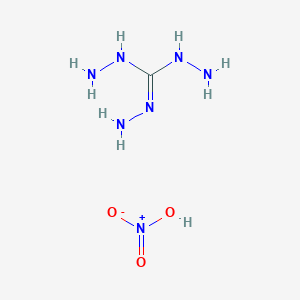
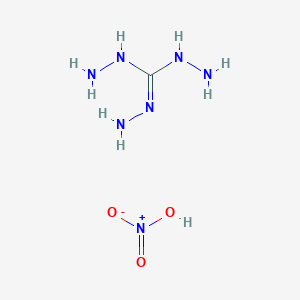
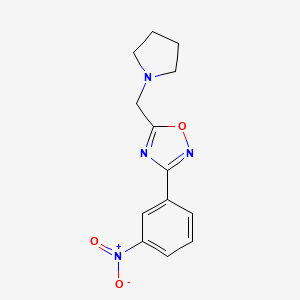

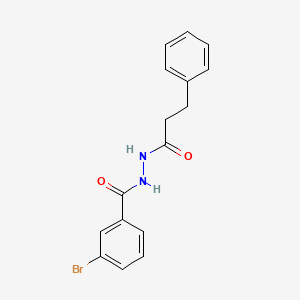
![3-(6-Aminopurin-9-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-ol](/img/structure/B14144111.png)
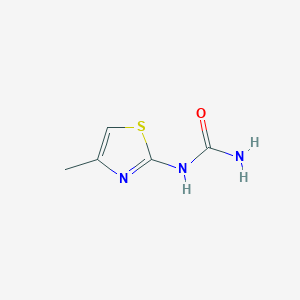
![1-(5-{[(2,4-Dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-methoxyphenyl)urea](/img/structure/B14144127.png)
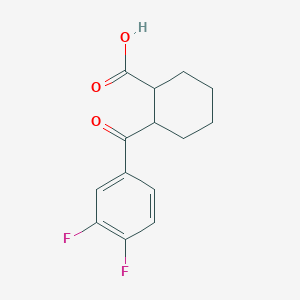
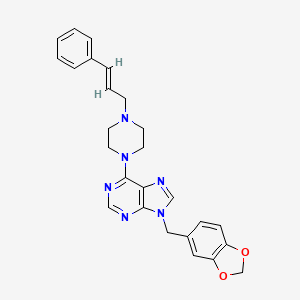
![6-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B14144138.png)
